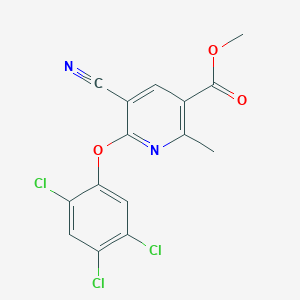
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate is a chemical compound with the molecular formula C15H9Cl3N2O3 and a molecular weight of 371.61 g/mol It is a derivative of nicotinic acid and contains a cyano group, a methyl group, and a trichlorophenoxy group attached to the nicotinate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate typically involves the reaction of 2-methyl-6-(2,4,5-trichlorophenoxy)nicotinic acid with a suitable cyanating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, such as dimethylformamide or acetonitrile, at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group and trichlorophenoxy group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-2-methyl-6-(2,4-dichlorophenoxy)nicotinate
- Methyl 5-cyano-2-methyl-6-(2,4,6-trichlorophenoxy)nicotinate
- Methyl 5-cyano-2-methyl-6-(2,3,4-trichlorophenoxy)nicotinate
Uniqueness
Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate is unique due to the specific positioning of the trichlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O3/c1-7-9(15(21)22-2)3-8(6-19)14(20-7)23-13-5-11(17)10(16)4-12(13)18/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRMUDWUGAKHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
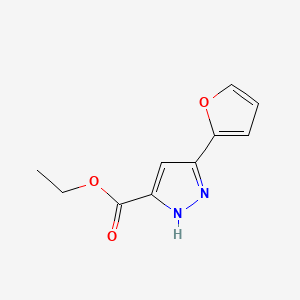
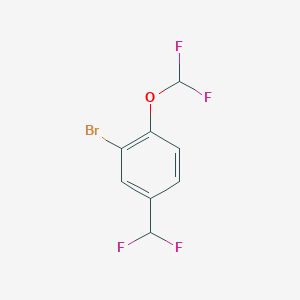
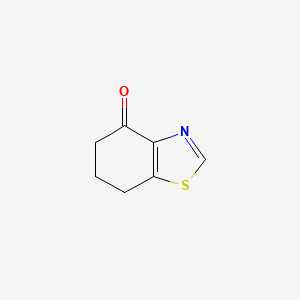
![N-[3-(dimethylamino)propyl]-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2880584.png)
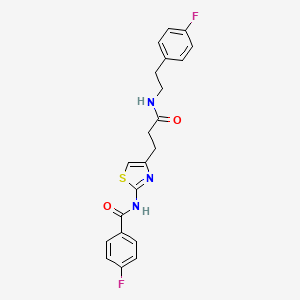
![(E)-6-chloro-2-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)hydrazinyl)-4-phenylquinazoline](/img/structure/B2880586.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2880587.png)
![N-(4-bromophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2880588.png)
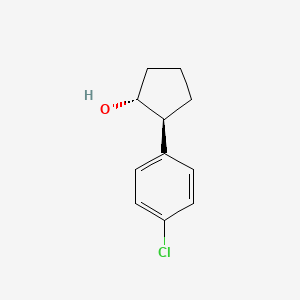

![5-ethyl-3-oxo-2-phenyl-N-[4-(propan-2-yl)phenyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2880595.png)
![5-Tert-butylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2880597.png)

![1-Azabicyclo[2.2.2]octan-4-ol;hydrochloride](/img/structure/B2880600.png)
